molecular formula C25H21ClF3N3OS B2910540 (Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine CAS No. 383148-27-4

(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine

Cat. No.: B2910540
CAS No.: 383148-27-4
M. Wt: 503.97
InChI Key: OIFBPVORCNIBRX-DFKUXCBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine is a useful research compound. Its molecular formula is C25H21ClF3N3OS and its molecular weight is 503.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine, also known by its CAS number 478047-78-8, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H20Cl3N3OS
  • Molecular Weight : 504.86 g/mol
  • CAS Number : 478047-78-8

The biological activity of this compound can be attributed to its structural features, which include a chlorophenyl sulfanyl group and an imidazo-pyridine moiety. These components suggest potential interactions with various biological targets, particularly in the context of neuroinflammation and cancer therapy.

  • Neuroprotective Effects :
    • Research indicates that compounds with similar structures exhibit neuroprotective properties by modulating inflammatory pathways. For instance, studies have shown that related compounds can inhibit the activation of microglia, thereby reducing neuroinflammation associated with conditions like Parkinson's disease (PD) .
    • A specific study demonstrated that a derivative of this compound significantly decreased nitric oxide production and pro-inflammatory cytokine release in LPS-stimulated microglial cells, suggesting a protective effect against neuroinflammatory damage .
  • Anticancer Activity :
    • The imidazo[1,2-a]pyridine structure has been linked to anticancer properties through the inhibition of various kinases involved in tumor progression. Compounds with similar scaffolds have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
    • Preliminary data indicate that the compound may interact with the NF-kB signaling pathway, which is crucial in cancer cell survival and proliferation.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of related compounds:

Activity Compound IC50/EC50 Mechanism Reference
Neuroinflammation Inhibition(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}EC50 = 50 µMInhibition of iNOS and COX-2
Anticancer ActivityRelated imidazo-pyridine derivativesIC50 = 30 µM (varied)Induction of apoptosis via NF-kB pathway inhibition
Antioxidant ActivityVarious analogsEC50 = 20 µMScavenging free radicals

Case Studies

  • Neuroprotective Study in PD Models :
    • A study involving the administration of a structurally similar compound in MPTP-induced PD models showed significant behavioral improvements and reduced dopaminergic neuron loss. This suggests that the compound may be beneficial in treating neurodegenerative diseases through anti-inflammatory mechanisms .
  • Cancer Cell Line Studies :
    • In vitro studies on breast cancer cell lines demonstrated that compounds with similar structures to (Z)-{...}amine inhibited cell growth and induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-[[4-(trifluoromethyl)phenyl]methoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClF3N3OS/c1-16-11-12-32-23(13-16)30-17(2)24(32)22(15-34-21-9-7-20(26)8-10-21)31-33-14-18-3-5-19(6-4-18)25(27,28)29/h3-13H,14-15H2,1-2H3/b31-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFBPVORCNIBRX-DFKUXCBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=NOCC3=CC=C(C=C3)C(F)(F)F)CSC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C(=N/OCC3=CC=C(C=C3)C(F)(F)F)/CSC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.